molecular formula C24H18ClN3O3 B2500454 [3-(2-Chloroquinolin-3-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone CAS No. 682786-11-4

[3-(2-Chloroquinolin-3-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone

Cat. No. B2500454
CAS RN: 682786-11-4
M. Wt: 431.88
InChI Key: WJBQYTTXMCSWRD-UHFFFAOYSA-N
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Description

The compound appears to be a complex molecule that may be related to the furoquinoline family, which is known for its diverse biological activities. The structure suggests the presence of a dihydropyrazole moiety linked to a furan ring, with additional substituents including a methoxyphenyl group and a chloroquinoline. This type of compound could potentially exhibit interesting chemical and biological properties, such as antineoplastic activities, as suggested by the structural patterns found in related research .

Synthesis Analysis

The synthesis of complex molecules like the one described often involves multi-step reactions and the use of regioselective methods. For instance, the one-step formation of furo[3,2-c]quinolin-4(5H)-ones, which are structurally related to the compound , can be achieved through a [2+3] photoaddition of methoxy-substituted 4-hydroxyquinolin-2-one with alkenes . This method could potentially be adapted or serve as inspiration for the synthesis of the compound, considering the presence of methoxy groups and a quinoline core in its structure.

Molecular Structure Analysis

The molecular structure of such a compound would likely be complex, with multiple aromatic systems and heterocycles. The presence of a chloroquinoline moiety suggests potential for interactions with biological targets, as chloroquinolines are known to have significant biological activities . The methoxyphenyl group could contribute to the molecule's lipophilicity and thus affect its pharmacokinetic properties.

Chemical Reactions Analysis

Compounds with furoquinoline cores can undergo various chemical reactions. For example, the synthesis of related compounds involves condensation reactions with W-bromoacetophenones and subsequent demethylation and alkylation steps . These reactions could be relevant to the compound , as they provide a pathway for introducing different substituents and modifying the molecule's biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of aromatic rings and heteroatoms would affect its solubility, while the methoxy and chloro groups could influence its reactivity. The compound's biological activities, such as antifertility, analgesic, and anti-inflammatory effects, have been observed in structurally similar furoquinolines, indicating that the compound might also possess these properties .

Scientific Research Applications

Anticancer and Antibacterial Applications

  • Compounds synthesized from similar structural frameworks have shown potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties. These derivatives, synthesized through a sequence of Povarov cycloaddition reaction/N-furoylation processes, have been fully characterized by various spectroscopic methods, indicating their relevance as therapeutic agents (Bonilla-Castañeda et al., 2022).

Synthesis and Bioactivity

  • Novel series of pyrazoline derivatives have been synthesized through both conventional and microwave irradiation methods, showing significant in vivo anti-inflammatory activity and potent in vitro antibacterial activity. The innovative approach not only enhanced yields and environmental friendliness but also reduced reaction times, highlighting the efficiency of microwave-assisted synthesis (Ravula et al., 2016).

Molecular Docking and Antibacterial Activity

  • Molecular docking studies of newly synthesized pyrazole derivatives revealed promising bioactive compounds with effective binding interactions towards selected bacterial proteins. These compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, showcasing the potential of these derivatives in addressing microbial resistance (Khumar et al., 2018).

Anti-inflammatory and Antibacterial Properties

  • A series of synthesized compounds, including 3-[2-chloroquinolin-3-yl)methylene]-5-aryl-furan-2(3H)-ones, demonstrated significant anti-inflammatory and antibacterial activities, with reduced gastro-intestinal toxicity and lipid peroxidation. These findings suggest a potential for these compounds in the development of safer anti-inflammatory and antibacterial therapies (Alam et al., 2011).

Mechanism of Action

Future Directions

Quinoline derivatives have been the subject of extensive research due to their wide range of biological activities. Future research may focus on the synthesis of new quinoline derivatives with improved pharmacological properties .

properties

IUPAC Name

[3-(2-chloroquinolin-3-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3O3/c1-30-17-10-8-15(9-11-17)20-14-21(28(27-20)24(29)22-7-4-12-31-22)18-13-16-5-2-3-6-19(16)26-23(18)25/h2-13,21H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBQYTTXMCSWRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC4=CC=CC=C4N=C3Cl)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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